4H-1-Benzopyran-4-one, 3,7,8-trihydroxy-2-phenyl-
Overview
Description
4H-1-Benzopyran-4-one, 3,7,8-trihydroxy-2-phenyl- is a flavonoid compound known for its diverse biological activities. It is a derivative of benzopyran and is characterized by the presence of three hydroxyl groups at positions 3, 7, and 8, and a phenyl group at position 2. This compound is often studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3,7,8-trihydroxy-2-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives, followed by cyclization and hydroxylation steps. The reaction conditions often include the use of acidic or basic catalysts, and the reactions are carried out at elevated temperatures to facilitate the formation of the benzopyran ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 3,7,8-trihydroxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions, respectively.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives often exhibit different biological activities and can be used for further studies.
Scientific Research Applications
4H-1-Benzopyran-4-one, 3,7,8-trihydroxy-2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 3,7,8-trihydroxy-2-phenyl- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
Quercetin: 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one
Kaempferol: 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Myricetin: 3,5,7,3’,4’,5’-hexahydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Uniqueness
4H-1-Benzopyran-4-one, 3,7,8-trihydroxy-2-phenyl- is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other flavonoids. Its ability to modulate multiple signaling pathways makes it a versatile compound for therapeutic research.
Properties
IUPAC Name |
3,7,8-trihydroxy-2-phenylchromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-10-7-6-9-11(17)13(19)14(20-15(9)12(10)18)8-4-2-1-3-5-8/h1-7,16,18-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTZPMYUFWMYGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441169 | |
Record name | 4H-1-Benzopyran-4-one, 3,7,8-trihydroxy-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108238-51-3 | |
Record name | 4H-1-Benzopyran-4-one, 3,7,8-trihydroxy-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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